1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC14839703
Molecular Formula: C19H18N6
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H18N6/c1-13-6-7-17(14(2)9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | BYHSOAOMGLXSKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C |
Introduction
The compound 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. Despite the lack of specific information on this exact compound in the provided search results, we can infer its characteristics and potential applications based on related compounds and the general properties of pyrazolo[3,4-d]pyrimidines.
Synthesis and Preparation
The synthesis of 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine likely involves a multi-step process starting from commercially available precursors. A common approach might include:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through condensation reactions involving appropriate pyrazole and pyrimidine precursors.
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N-Alkylation: Introduction of the 2,4-dimethylphenyl group at the N1 position.
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N-Amination: Attachment of the pyridin-2-ylmethyl group to the nitrogen atom of the pyrimidine ring.
Biological Activities and Potential Applications
Pyrazolo[3,4-d]pyrimidines have been explored for various biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, compounds with similar structures have shown promise as inhibitors against Zika virus (ZIKV) and other viral targets . The specific biological activity of 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its interaction with biological targets, which could be influenced by the substituents on the pyrazolo[3,4-d]pyrimidine core.
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